N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(4-Ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked indole scaffold. Its structure comprises a 4-ethoxyphenyl acetamide group connected to a 1H-indol-3-yl moiety substituted with a 2-methylbenzyl group at the N1 position.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-3-30-22-14-12-21(13-15-22)27-26(29)18-31-25-17-28(24-11-7-6-10-23(24)25)16-20-9-5-4-8-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAJWJOJUHGLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to a sulfanyl group and an ethoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of 430.57 g/mol. The structural complexity suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.
Biological Activities
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide exhibit significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
- Compounds in the same class have shown selective antibacterial activity against Gram-negative bacteria, such as Salmonella enterica and Escherichia coli .
- The presence of the indole and sulfanyl groups is believed to enhance antimicrobial properties through various mechanisms, including enzyme inhibition and disruption of bacterial cell walls.
2. Anti-inflammatory Effects
- Similar compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways .
- For example, specific derivatives have been shown to inhibit COX-2 and 5-LOX, which are crucial in inflammatory responses.
3. Antioxidant Properties
- The antioxidant capacity of related compounds has been evaluated using DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .
Research Findings
Numerous studies have explored the biological activities of this compound and its analogs. Below is a summary of key findings:
Case Studies
Case Study 1: Antimicrobial Evaluation
In a controlled study, derivatives of N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide were synthesized and tested for antimicrobial efficacy. The results indicated that specific modifications to the indole structure significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of related compounds by assessing their effects on TNF-α inhibition in RAW264.7 macrophages. The results demonstrated that certain derivatives exhibited substantial reductions in inflammatory markers, suggesting therapeutic potential for inflammatory diseases.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step reactions. Key steps may include:
- Formation of the indole moiety : This could involve the cyclization of appropriate precursors under acidic or basic conditions.
- Sulfanylation : Introducing the sulfanyl group can be achieved using sulfur-containing reagents.
- Acetamide formation : The final step generally involves acylation of the amine with acetic anhydride or acetyl chloride.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
2.1 Anticancer Properties
Recent studies have indicated that N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide exhibits significant anticancer activity. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action may involve interference with cellular signaling pathways related to growth and survival .
2.2 Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis mechanisms .
Structure-Activity Relationship (SAR)
Exploring the structure-activity relationship of N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves synthesizing analogs and evaluating their biological activities. By modifying different functional groups, researchers can identify key structural features that enhance efficacy or reduce toxicity, thereby optimizing pharmacological profiles for therapeutic applications.
Beyond medicinal applications, N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide may have potential uses in material science due to its unique electronic properties. The presence of conjugated systems may allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k)
- Structure : Contains a 1,3,4-oxadiazole ring instead of a benzyl-substituted indole .
- Molecular Weight : 422 g/mol vs. ~437 g/mol (estimated for the target compound).
- Key Difference : The oxadiazole ring may enhance metabolic stability or binding affinity compared to the target compound’s simpler sulfanyl-acetamide linkage.
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Structure : Features a 4-fluorobenzyl group and a piperidinyl substituent on the indole .
- Molecular Weight : 439.55 g/mol.
- Key Difference : The fluorobenzyl group may improve metabolic resistance compared to the target’s ethoxyphenyl moiety.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37)
- Structure : Includes a 4-chlorobenzoyl and 5-methoxyindole group, with a sulfonamide substituent .
- Activity : Acts as a cyclooxygenase-2 (COX-2) inhibitor, highlighting the role of bulky substituents (e.g., sulfonamide) in enzyme selectivity .
- Key Difference : The sulfonamide group enhances electrostatic interactions with COX-2, whereas the target compound’s ethoxyphenyl group may prioritize hydrophobic interactions.
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
- Structure : Incorporates a 7-membered azepanyl ring and a 4-chlorophenyl group .
- Molecular Weight : ~437 g/mol (similar to the target compound).
- Key Difference : The azepanyl ring could prolong half-life due to reduced hepatic clearance, whereas the target’s 2-methylbenzyl group may favor simpler synthesis .
Phenethyl Amide Derivative of Indomethacin (1)
- Structure : A phenethyl amide analog of indomethacin with COX-2 selectivity .
- Metabolic Stability : Rapid degradation in microsomes due to P450-mediated oxidation; fluorophenyl/pyridinyl analogs showed improved stability .
- Key Insight : The target compound’s ethoxy group may offer metabolic advantages over the phenethyl group, aligning with strategies to reduce oxidative metabolism.
Structural and Functional Analysis Table
Key Research Findings and Implications
- Structural Flexibility : The indole sulfanyl-acetamide core allows diverse substitutions (e.g., oxadiazole, piperidinyl, fluorophenyl) to fine-tune bioactivity .
- Metabolic Stability : Substituents like ethoxy or fluorophenyl groups (vs. phenethyl) may reduce P450-mediated degradation, as seen in .
- Synthetic Feasibility : High yields (72–91%) in analogs (e.g., ) suggest scalable routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
